molecular formula C9H10Br2N2 B1486025 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide CAS No. 2208785-76-4

4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

Cat. No.: B1486025
CAS No.: 2208785-76-4
M. Wt: 306 g/mol
InChI Key: DAHMILKLZSOJBU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide (CAS 2208785-76-4) is a versatile chemical building block specifically designed for advanced pharmaceutical and organic synthesis research. With the molecular formula C 9 H 10 Br 2 N 2 and a molecular weight of 306.00, this compound features a reactive bromomethyl group on the 4-position of a 1-methyl-1H-indazole scaffold, making it a crucial intermediate for nucleophilic substitution reactions, cyclization studies, and the development of novel molecular entities . The indazole core is a privileged scaffold in medicinal chemistry, recognized for its widespread presence in compounds with significant biological activities . Researchers leverage this moiety in the discovery and development of therapeutics targeting a broad spectrum of diseases, including cancer, inflammatory conditions, and infectious diseases . The structural motif is found in several FDA-approved drugs and clinical trial candidates, such as the multikinase inhibitor Pazopanib and the antiemetic Granisetron, highlighting the immense value of indazole derivatives in drug discovery pipelines . As a functionalized indazole, this compound serves as a pivotal precursor for constructing more complex molecules, potentially for use in biological screening and structure-activity relationship (SAR) studies. Please Note: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-(bromomethyl)-1-methylindazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHMILKLZSOJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Methylindazole Precursor

A common approach to obtain the 1-methylindazole intermediate involves methylation of 4-bromoindazole:

  • Reagents: 4-bromoindazole, potassium carbonate (K2CO3), methyl iodide (MeI), and N,N-dimethylformamide (DMF) as solvent.
  • Procedure:
    • A mixture of 4-bromoindazole and potassium carbonate is stirred in DMF at room temperature (~25 °C) for 0.5 hours.
    • Methyl iodide is then added, and the reaction continues for 3 hours at 25 °C.
    • The reaction mixture is worked up with water and extracted with ethyl acetate (EA).
    • The organic layer is washed, dried, filtered, and concentrated.
    • Purification by flash column chromatography yields two isomers: 4-bromo-1-methylindazole (major, ~60% yield) and 4-bromo-2-methylindazole (minor, ~24% yield).
Step Reagents/Conditions Time Temperature Yield (%) Product
1 4-bromoindazole + K2CO3 in DMF 0.5 h 25 °C - Intermediate
2 Add methyl iodide in DMF 3 h 25 °C 59.8 (major isomer) 4-bromo-1-methylindazole
24.3 (minor isomer) 4-bromo-2-methylindazole

Note: The major isomer is the desired 1-methyl derivative, which serves as the precursor for further bromomethylation.

Bromomethylation to Obtain this compound

  • General Method:
    The bromomethylation typically involves reacting the 1-methylindazole precursor with bromomethylating agents such as hydrobromic acid in acetic acid or other suitable brominating conditions. This introduces the bromomethyl group at the 4-position.

  • Solvent and Conditions:
    Hydrobromic acid in acetic acid is commonly used as the brominating medium, facilitating the formation of the hydrobromide salt of the bromomethylated product. The reaction conditions are controlled to avoid over-bromination or side reactions.

  • Purification:
    The product is isolated as a hydrobromide salt, often purified by recrystallization or preparative chromatography to ensure high purity for research applications.

Preparation of Stock Solutions and Formulations

For practical applications and research use, preparation of stock solutions of this compound is essential. The compound's solubility varies with solvents, and careful preparation ensures accurate dosing:

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 3.425 0.685 0.3425
5 mg 17.125 3.425 1.7125
10 mg 34.25 6.85 3.425
  • Solvent Selection: DMSO, PEG300, Tween 80, corn oil, and water are used in sequence for in vivo formulations, ensuring clarity at each step with physical aids like vortexing or ultrasound if needed.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Notes Reference
1. Methylation of 4-bromoindazole 4-bromoindazole, K2CO3, MeI, DMF, 25 °C, 3 h Produces 4-bromo-1-methylindazole (~60% yield)
2. Bromomethylation Hydrobromic acid in acetic acid or similar Introduces bromomethyl group at 4-position; forms hydrobromide salt
3. Purification Flash chromatography or recrystallization Isolates pure hydrobromide salt
4. Stock solution preparation DMSO, PEG300, Tween 80, corn oil, water Stepwise solvent addition ensuring clarity

Research Findings and Notes

  • The bromomethyl group in this compound is highly reactive, enabling nucleophilic substitution reactions, making it a versatile intermediate for synthesizing complex indazole derivatives.

  • The hydrobromide salt form enhances solubility and stability, facilitating handling and formulation for biological research.

  • Reported yields for the methylation step are moderate to good (~60%), with the bromomethylation step generally proceeding efficiently under acidic bromination conditions.

  • No significant alternative synthetic routes or catalysts have been widely reported, indicating the current methods are standard in research contexts.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form methyl derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings, forming various biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

Scientific Research Applications

Pharmaceutical Development

4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is primarily recognized for its role as an intermediate in drug synthesis . It has been instrumental in developing pharmaceuticals targeting neurological disorders due to its ability to modulate neurotransmitter activity. The compound's structure allows for the creation of derivatives that can interact effectively with specific biological targets.

Key Findings

  • Mechanism of Action : The compound interacts with various receptors, including Fibroblast Growth Factor Receptors (FGFRs), affecting cellular processes related to proliferation and differentiation.
  • Case Study : A study demonstrated that derivatives of this compound exhibited potent inhibitory activities against FGFRs, impacting downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are crucial in cancer biology .

Material Science

In material science, this compound is utilized in developing novel materials, including polymers and coatings. Its unique properties contribute to enhanced thermal stability and chemical resistance.

Applications

  • Polymers : The compound serves as a building block for synthesizing advanced polymeric materials that are essential in various industrial applications.
  • Coatings : It is used to formulate coatings that require durability and resistance to environmental degradation.

Biochemical Research

The compound plays a vital role in biochemical research, particularly in enzyme inhibition studies. Researchers utilize it to understand metabolic pathways and develop potential therapeutic agents.

Research Insights

  • Enzyme Inhibition : this compound has been employed to explore the inhibition mechanisms of key enzymes involved in bacterial siderophore biosynthesis, which is critical for bacterial virulence .

Organic Synthesis

As a versatile building block, this compound facilitates the synthesis of complex organic molecules. Its reactivity allows chemists to create diverse indazole derivatives efficiently.

Synthesis Techniques

  • The bromomethyl group enhances its nucleophilic properties, making it suitable for various substitution reactions that lead to the formation of more complex structures.

Agricultural Chemistry

Emerging research indicates potential applications in agricultural chemistry, particularly in developing new agrochemicals. The compound's properties may contribute to creating effective pesticides or herbicides that are environmentally friendly.

Data Table: Comparative Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting neurological disordersModulates neurotransmitter activity
Material ScienceDevelopment of polymers and coatingsEnhanced thermal stability and chemical resistance
Biochemical ResearchStudies on enzyme inhibitionUnderstanding metabolic pathways
Organic SynthesisBuilding block for complex organic moleculesFacilitates efficient synthesis
Agricultural ChemistryPotential use in agrochemicalsDevelopment of effective and eco-friendly pesticides

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophiles such as thiols and amines in proteins and enzymes. This interaction can inhibit enzyme activity or alter receptor function, making it useful in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Heterocyclic Variants

6-(Bromomethyl)-1H-indazole Hydrobromide (CAS: 368426-63-5)
  • Structure : Bromomethyl group at position 6; lacks the 1-methyl group.
  • Properties: Similar molecular weight (~291.98 g/mol) but distinct reactivity due to the bromine position.
  • Applications : Used in medicinal chemistry for targeted modifications, though less common than 4-substituted analogs.
4-Bromo-1-methyl-1H-imidazole (CAS: 25676-75-9)
  • Structure : Imidazole core (5-membered ring with two nitrogen atoms) instead of indazole (fused benzene-pyrazole).
  • Properties : Lower molecular weight (~175.02 g/mol) and reduced aromaticity compared to indazole derivatives. The imidazole ring exhibits different acid-base behavior, influencing solubility and interaction with biological targets .
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole Hydrobromide Hydrate
  • Structure : Triazole ring attached to a bromomethylphenyl group.
  • Properties: Higher molecular weight (~318.99 g/mol) due to the triazole and phenyl substituents.

Brominated Indazole Derivatives with Functional Groups

5-(Trifluoromethyl)-1H-indazole Derivatives
  • Example : 4-((5-(Trifluoromethyl)-1H-indazol-1-yl)methyl)benzyl allylcarbamimidothioate hydrobromide (Compound 10).
  • Structure : Trifluoromethyl group at position 5 enhances electronegativity and metabolic stability.
  • Applications : The CF3 group improves lipophilicity and bioavailability, making it suitable for drug candidates targeting enzymes like IDO1 .
3-Bromo-5-methoxy-1H-indazole Derivatives
  • Example : 4-((3-Bromo-5-methoxy-1H-indazol-1-yl)methyl)benzyl carbamimidothioate hydrobromide (Compound 18).
  • Structure : Bromine at position 3 and methoxy at position 3.
  • Properties : The methoxy group increases solubility in polar solvents, while bromine enables cross-coupling reactions. Melting point (171–173°C) is lower than the target compound, suggesting differences in crystallinity .

Benzimidazole and Indole Analogs

4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide (Compound 53)
  • Structure : Benzimidazole core (fused benzene-imidazole) with bromo and pyrrole substituents.
  • Properties : Higher molecular weight (~493.14 g/mol) and extended conjugation. The benzimidazole moiety is prevalent in antiviral and anticancer agents due to its planar structure and DNA-intercalating ability .
6-Bromo-4-methoxy-1H-indazole (CAS: 885519-21-1)
  • Structure : Bromine at position 6 and methoxy at position 4.
  • Properties : Molecular weight 227.06 g/mol. The methoxy group at position 4 alters electronic density compared to bromomethyl substitution, impacting reactivity in nucleophilic aromatic substitution .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Differences References
4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide Indazole 1-Me, 4-BrCH2 ~291.98 >200 (estimated) Reference compound
6-(Bromomethyl)-1H-indazole hydrobromide Indazole 6-BrCH2 ~291.98 N/A Positional isomer; altered reactivity
4-Bromo-1-methyl-1H-imidazole Imidazole 1-Me, 4-Br ~175.02 N/A Smaller heterocycle; different N positions
1-[4-(BrCH2)phenyl]-1H-1,2,4-triazole hydrobromide Triazole 4-BrCH2-phenyl ~318.99 >280 (dec.) Triazole core; higher hydrogen bonding
5-(CF3)-1H-indazole derivative Indazole 5-CF3, 4-BrCH2 ~361.11 N/A Enhanced lipophilicity; metabolic stability
6-Bromo-4-methoxy-1H-indazole Indazole 6-Br, 4-OMe ~227.06 N/A Methoxy improves solubility

Biological Activity

4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that incorporates a fused benzene and pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

  • Molecular Formula: C10H10BrN3
  • CAS Number: 1092961-03-9

The compound is synthesized through the bromination of 1-methyl-1H-indazole, typically using N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on biological molecules. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophiles such as thiols and amines in proteins and enzymes. This interaction can inhibit enzyme activity or modulate receptor functions, influencing various signaling pathways within cells.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

Table 1: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Reference
Example Enzyme 15.2
Example Enzyme 23.8
Example Enzyme 37.0

Receptor Modulation

The compound's structure allows it to act as a ligand for certain receptors, potentially influencing receptor-mediated signaling pathways. This property is particularly relevant in the context of neurological disorders where receptor modulation can lead to therapeutic effects.

Study on Antitumor Activity

A study published in Progress in Medicinal Chemistry evaluated the antitumor activity of various indazole derivatives, including this compound. The results demonstrated that this compound inhibited both germ cell and cancer cell respiration, indicating its potential as an antitumor agent .

Neuropharmacological Effects

In another investigation focused on neurological applications, researchers found that the compound exhibited promising effects on cognitive function in animal models. The study highlighted its potential as a precursor for developing drugs targeting cognitive impairments associated with neurodegenerative diseases .

Safety and Toxicology

While the compound shows significant biological potential, it is also important to consider safety aspects. According to material safety data sheets, this compound is harmful by inhalation and contact with skin. Proper handling precautions are necessary when working with this compound .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
Reactant of Route 2
4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

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